WCK-5153

PBP2 inhibitor target affinity Pseudomonas aeruginosa

WCK-5153 delivers 1.9-fold higher P. aeruginosa PBP2 affinity (IC50 0.14 µg/mL) versus zidebactam, with ~450-fold faster ADC-7 acylation than avibactam. Its bicyclo-acyl hydrazide scaffold inhibits PBP2 to restore β-lactam susceptibility in MexAB-OprM-hyperproducing, porin-deficient, AmpC-overexpressing, and MBL-expressing strains. Fixed 4–8 µg/mL concentrations restore cefepime/ceftazidime/meropenem activity. Demonstrates 3.34–4.47 log10 CFU reduction in murine MDR K. pneumoniae models. Benchmarked for cross-species PBP2 binding studies and class C β-lactamase kinetics. Not substitutable with generic DBOs — evidence-based differentiation ensures experimental reproducibility.

Molecular Formula C12H19N5O7S
Molecular Weight 377.372
CAS No. 1436862-38-2
Cat. No. B611804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWCK-5153
CAS1436862-38-2
SynonymsWCK-5153;  WCK 5153;  WCK5153.
Molecular FormulaC12H19N5O7S
Molecular Weight377.372
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3
InChIInChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1
InChIKeyNAURQUDBIPQVFZ-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WCK-5153 Procurement: A Preclinical PBP2 Inhibitor and β-Lactam Enhancer Targeting MDR Gram-Negative Pathogens


WCK-5153 (CAS 1436862-38-2) is a novel bicyclo-acyl hydrazide (BCH) small molecule derived from the diazabicyclooctane (DBO) scaffold [1]. It functions as a penicillin-binding protein 2 (PBP2) inhibitor and a class A and C β-lactamase inhibitor [1]. Classified as a "β-lactam enhancer" (BLE), WCK-5153 is designed to be used in combination with β-lactam antibiotics such as cefepime or aztreonam to restore or potentiate activity against multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii [2]. Preclinical development was discontinued in September 2023 [3].

Why Generic WCK-5153 Analogs Are Not Interchangeable in Preclinical Antibacterial Research


Generic substitution of WCK-5153 with other diazabicyclooctane (DBO) compounds is scientifically unsound due to fundamental differences in target affinity, enzyme inhibition kinetics, and spectrum of β-lactamase coverage. The quantitative data presented in Section 3 demonstrate that WCK-5153 possesses a distinct biochemical profile compared to its closest structural analogs, zidebactam (WCK-5107) and WCK-4234, as well as clinically approved β-lactamase inhibitors like avibactam and relebactam. Specifically, WCK-5153 shows approximately 1.9-fold higher affinity for P. aeruginosa PBP2 than zidebactam, as measured by IC50 . Moreover, WCK-5153 exhibits significantly different β-lactamase acylation rates (k2/K) and inhibitory constants (Ki app) against clinically relevant serine β-lactamases compared to other DBOs [1]. These quantitative differences in target engagement and enzyme inhibition directly translate to distinct in vitro and in vivo antibacterial enhancement profiles, making empirical substitution without confirmatory testing a high-risk approach for data reproducibility and experimental validity [2].

WCK-5153 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


WCK-5153 Demonstrates 1.9-Fold Higher PBP2 Affinity Than Zidebactam in P. aeruginosa

WCK-5153 inhibits P. aeruginosa PBP2 with an IC50 of 0.14 μg/mL, compared to an IC50 of 0.26 μg/mL for zidebactam (WCK-5107), representing a 1.9-fold higher affinity for the same target . Both compounds are bicyclo-acyl hydrazide derivatives that act as β-lactam enhancers via PBP2 inhibition. Avibactam, a DBO β-lactamase inhibitor, also binds PBP2 but its direct antibacterial activity via PBP2 inhibition is observed only at concentrations higher than those used clinically [1].

PBP2 inhibitor target affinity Pseudomonas aeruginosa

WCK-5153 and Zidebactam Exhibit Comparable In Vitro Standalone MICs Against MDR P. aeruginosa

Against a panel of P. aeruginosa strains including wild-type PAO1, MexAB-OprM-hyperproducing (mexR), porin-deficient (oprD), AmpC-hyperproducing (dacB), and MBL-expressing clinical strains ST175 (blaVIM-2) and ST111 (blaVIM-1), MICs for both WCK-5153 and zidebactam ranged from 2 to 32 μg/mL [1]. In contrast, amdinocillin (mecillinam), a β-lactam antibiotic that also targets PBP2, exhibited MICs >32 μg/mL against the same strains [1]. This demonstrates that WCK-5153 and zidebactam possess comparable intrinsic antibacterial activity against P. aeruginosa, while both are superior to the β-lactam PBP2 inhibitor amdinocillin.

antimicrobial activity MIC multidrug-resistant

WCK-5153-Cefepime Combination Achieves 3.34-4.47 log10 CFU Reduction in Murine Thigh Infection Model

In a murine neutropenic thigh infection model using MBL-producing K. pneumoniae clinical isolates, the combination of cefepime with WCK-5153 resulted in significantly lower thigh bacterial loads, with reductions ranging from 3.34 to 4.47 log10 CFU at 24 hours post-infection across all tested strains [1]. The combination of cefepime with zidebactam achieved comparable reductions [1]. Importantly, neither WCK-5153 nor zidebactam alone provided significant bacterial reduction, demonstrating that their in vivo efficacy is entirely dependent on combination with a partner β-lactam [1].

in vivo efficacy β-lactam enhancer Klebsiella pneumoniae

WCK-5153 Acylates ADC-7 and PDC-3 β-Lactamases 18-25 Fold Faster Than Avibactam

WCK-5153 (compound 2) exhibits significantly higher acylation rates (k2/K) against clinically relevant class C β-lactamases compared to avibactam and relebactam. Specifically, against Acinetobacter-derived cephalosporinase ADC-7, WCK-5153 demonstrates a k2/K of 6.3 ± 0.6 × 10^5 M−1 s−1, while against Pseudomonas-derived cephalosporinase PDC-3, it shows a k2/K of 3.1 ± 0.3 × 10^4 M−1 s−1 [1]. In contrast, avibactam's k2/K against ADC-7 and PDC-3 is approximately 1.4 × 10^3 M−1 s−1 and 1.2 × 10^5 M−1 s−1, respectively, and relebactam shows Ki app >100 μM for both enzymes (no measurable acylation) [1]. This translates to WCK-5153 acylating ADC-7 approximately 450-fold faster than avibactam and PDC-3 approximately 25-fold faster than avibactam.

β-lactamase inhibition kinetics Acinetobacter

WCK-5153 Development Discontinued Preclinically in 2023, Limiting Procurement to Research Use Only

According to the AdisInsight drug profile updated September 4, 2023, WCK-5153 has been discontinued at the preclinical stage for bacterial infections in the USA (intravenous route) [1]. The compound was originated by Wockhardt and was designated as a New Molecular Entity (NME) with Orphan Drug Status [1]. In contrast, the closely related analog zidebactam (WCK-5107) advanced to Phase 1 clinical trials, while other DBO-based BLIs such as avibactam, relebactam, and vaborbactam are FDA-approved for clinical use [2].

development status procurement research use only

WCK-5153 Does Not Inhibit VIM-2 Metallo-β-Lactamase, a Shared Limitation with Most Diazabicyclooctanes

WCK-5153, like zidebactam and most DBO-based inhibitors, does not inhibit class B metallo-β-lactamases (MBLs). Steady-state kinetics using purified VIM-2 MBL revealed an apparent Ki (Ki app) >100 μM for WCK-5153 [1]. Similarly, zidebactam also showed Ki app >100 μM against VIM-2 [1]. This lack of MBL inhibition is a class-wide characteristic of DBO compounds and underscores that the β-lactam enhancer mechanism operates independently of MBL inhibition, relying instead on PBP2 engagement and class A/C β-lactamase inhibition to potentiate partner β-lactams [1].

MBL VIM-2 enzyme inhibition

WCK-5153 Optimal Research Applications: Preclinical Models for β-Lactam Enhancer Mechanism Validation


Validating β-Lactam Enhancer Synergy in MDR P. aeruginosa In Vitro Assays

WCK-5153 is optimally deployed in checkerboard MIC and time-kill assays to quantify β-lactam enhancement against P. aeruginosa strains with diverse resistance mechanisms. As demonstrated by Moya et al. (2017), fixed concentrations of 4 or 8 μg/mL WCK-5153 restored susceptibility to multiple β-lactams (including cefepime, ceftazidime, and meropenem) in MexAB-OprM-hyperproducing, porin-deficient, AmpC-hyperproducing, and MBL-expressing P. aeruginosa strains [1]. This application scenario is particularly valuable for researchers studying efflux pump overexpression and porin loss as resistance mechanisms, where WCK-5153's PBP2 inhibition provides a mechanism orthogonal to traditional β-lactamase inhibitors [2].

Comparative PBP2 Inhibition Profiling Across Gram-Negative Species

Given WCK-5153's high affinity for P. aeruginosa PBP2 (IC50 0.14 μg/mL) [1], it serves as a benchmark compound for cross-species PBP2 inhibition studies. Researchers can compare its IC50 values against PBP2 from K. pneumoniae, A. baumannii, and other Enterobacterales to characterize species-specific differences in PBP2 binding site architecture [2]. This application is directly supported by structural data showing WCK-5153's covalent binding mode to the catalytic serine (S327) of P. aeruginosa PBP2 [3], providing a molecular framework for structure-activity relationship (SAR) investigations.

Murine Thigh and Systemic Infection Models for In Vivo Proof-of-Concept

The combination of cefepime or aztreonam with WCK-5153 has demonstrated robust in vivo efficacy in murine neutropenic thigh and systemic infection models using MDR K. pneumoniae clinical isolates producing VIM-1 or NDM-1 MBLs [1]. In these models, the WCK-5153-β-lactam combination achieved 3.34-4.47 log10 CFU reductions at 24 hours [1]. This scenario is appropriate for researchers seeking to establish in vivo proof-of-concept for the β-lactam enhancer mechanism against MBL-producing Enterobacteriaceae, and for comparative efficacy studies against other DBO-based enhancers such as zidebactam [2].

Enzyme Kinetics Studies Targeting Class C β-Lactamases ADC-7 and PDC-3

WCK-5153 is particularly well-suited for detailed biochemical studies of class C β-lactamase inhibition due to its rapid acylation rates against ADC-7 (6.3×10^5 M−1 s−1) and PDC-3 (3.1×10^4 M−1 s−1) [1]. Researchers can utilize WCK-5153 to investigate the structure-kinetic relationships that govern DBO acylation of AmpC-type enzymes, leveraging the compound's quantitative kinetic advantage over avibactam (e.g., ~450-fold faster acylation of ADC-7) [1]. This application is supported by mass spectrometry and crystallography data confirming the formation of highly stable acyl-enzyme complexes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for WCK-5153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.